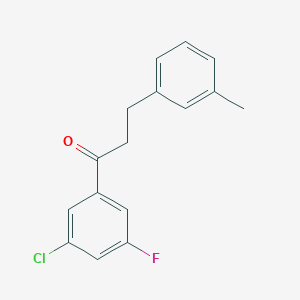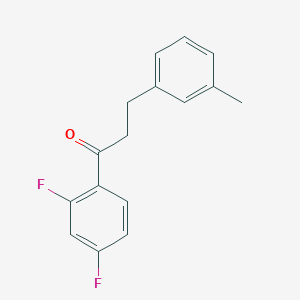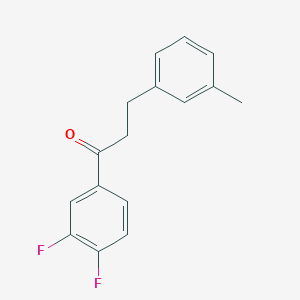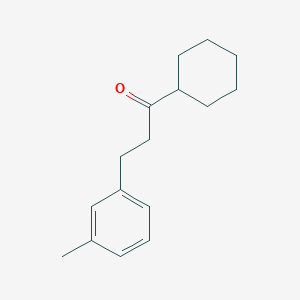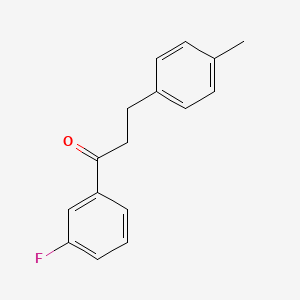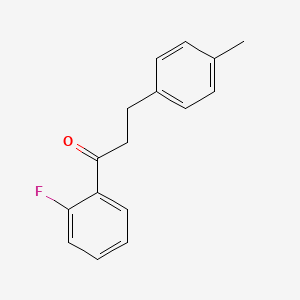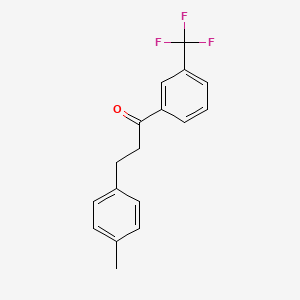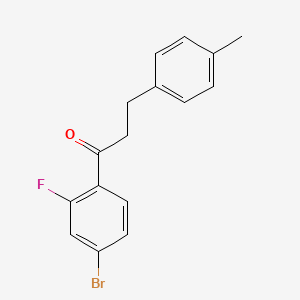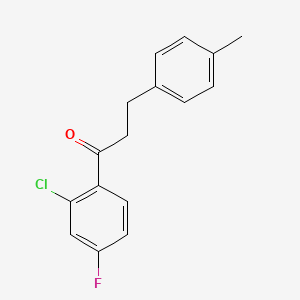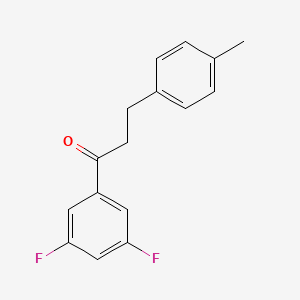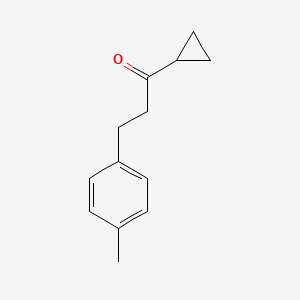
2'-Methoxy-3-(4-methoxyphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methoxy-3-(4-methoxyphenyl)propiophenone is an organic compound with the molecular formula C17H18O3. It is characterized by the presence of methoxy groups attached to both the phenyl and propiophenone moieties. This compound is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, magnesium and m-bromoanisole can react in a tetrahydrofuran (THF) solution under the catalytic action of aluminum chloride to produce the Grignard reagent. This reagent then reacts with propionitrile to yield 3-methoxypropiophenone .
Industrial Production Methods
Industrial production of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone often involves advanced processes that ensure high yield and purity. The use of recyclable solvents and efficient catalytic systems is common to facilitate large-scale production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methoxy-3-(4-methoxyphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or acids such as hydrochloric acid (HCl) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2’-Methoxy-3-(4-methoxyphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism by which 2’-Methoxy-3-(4-methoxyphenyl)propiophenone exerts its effects involves interactions with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity to various substrates. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical properties.
Comparaison Avec Des Composés Similaires
2’-Methoxy-3-(4-methoxyphenyl)propiophenone can be compared with other similar compounds, such as:
4’-Methoxy-3-(2-methylphenyl)propiophenone: This compound has a similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
2’-Methoxy-3-(3,4,5-trifluorophenyl)propiophenone:
These comparisons highlight the unique structural features and reactivity of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGFILJMZTZTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644259 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-52-5 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

